

# A Head-to-Head Comparison: NSC 33994 vs. Fedratinib in JAK2V617F Cells

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## Compound of Interest

Compound Name: NSC 33994

Cat. No.: B1680215

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For researchers and drug development professionals navigating the landscape of JAK2 inhibitors, this guide provides a comparative analysis of **NSC 33994** and fedratinib, focusing on their performance in preclinical models of myeloproliferative neoplasms (MPNs) driven by the JAK2V617F mutation.

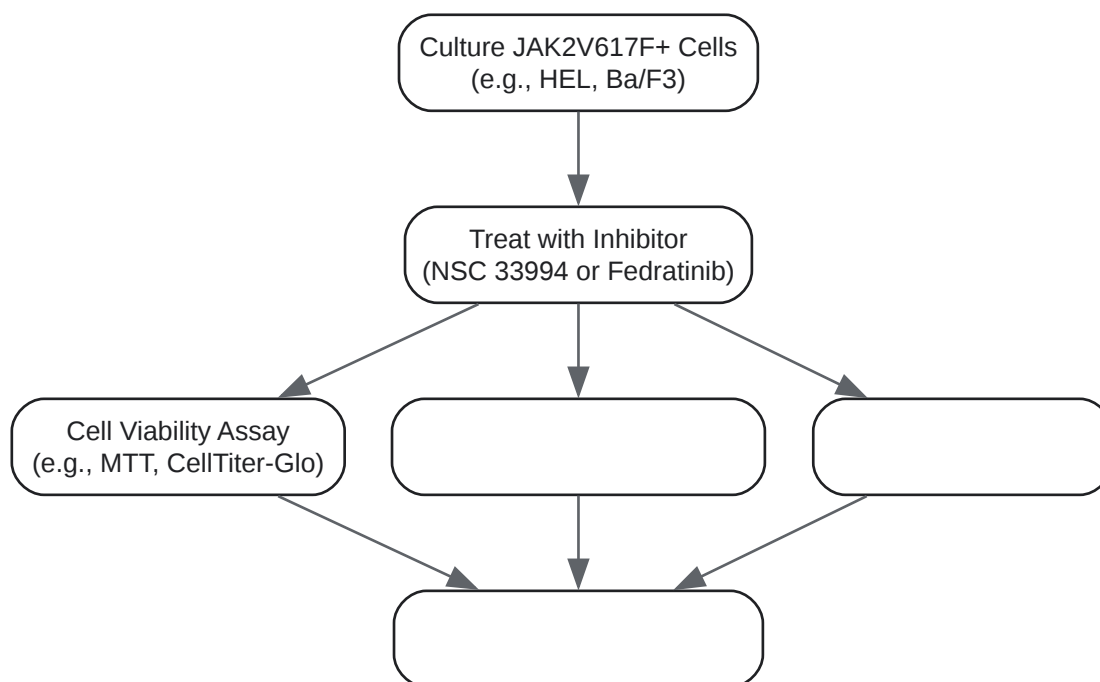
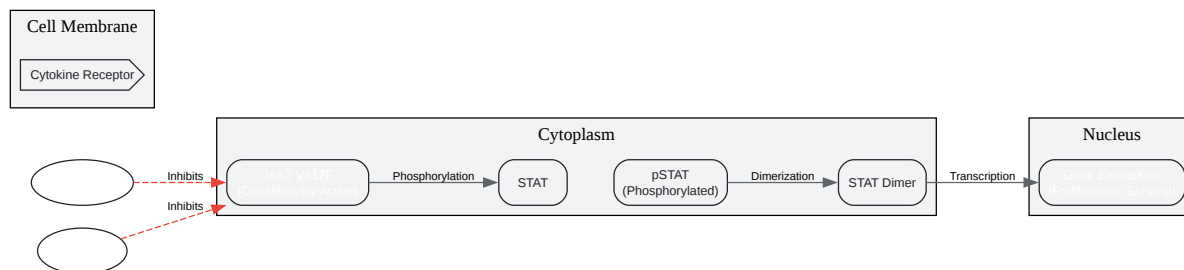
Myeloproliferative neoplasms are a group of blood cancers characterized by the overproduction of blood cells. A key driver in many of these diseases is a specific mutation in the Janus kinase 2 gene, known as JAK2V617F, which leads to the constitutive activation of the JAK-STAT signaling pathway. This guide delves into the preclinical data of two JAK2 inhibitors, the research compound **NSC 33994** and the FDA-approved drug fedratinib, to offer a comparative perspective for scientific and research applications.

## At a Glance: Key Performance Metrics

Feature	NSC 33994	fedratinib
Target	Selective JAK2 inhibitor	Selective JAK2 inhibitor; also inhibits FLT3 and BRD4
Potency (IC50)	60 nM (for JAK2V617F kinase activity)	3 nM (against JAK2)
Cellular Potency	Data not available	1552 nM (in ruxolitinib-sensitive Ba/F3-JAK2V617F cells); 650 nM (in ruxolitinib-resistant Ba/F3-JAK2V617F cells)[1]
Effect on JAK2 Phosphorylation	Reduces phospho-JAK2 levels in a dose- and time-dependent manner[2]	Inhibits JAK-STAT signaling, as measured by reduced p-STAT5[1]
Effect on Cell Proliferation	Suppresses JAK2-V617F-mediated human pathological cell growth in vitro and in vivo[3]	Inhibits proliferation of HEL and Ba/F3-JAK2V617F cells[1]
Induction of Apoptosis	Data not available	Induces apoptosis in HEL and Ba/F3-JAK2V617F cells in a dose-dependent manner[1]
Selectivity	No effect on Src and TYK2 tyrosine kinase activity at 25 $\mu$ M[4]	35-fold more selective for JAK2 over JAK1 and 334-fold over JAK3[1]

## Signaling Under Scrutiny: The JAK-STAT Pathway

The JAK-STAT pathway is a critical signaling cascade for numerous cytokines and growth factors. The JAK2V617F mutation leads to its uncontrolled activation, promoting cell survival and proliferation. Both **NSC 33994** and fedratinib exert their effects by targeting the JAK2 kinase, albeit with different reported potencies.



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